
4-(Piperidin-2-yl)butanoic acid hydrochloride
Overview
Description
4-(Piperidin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a hydrochloride salt form of 4-(Piperidin-2-yl)butanoic acid, which is a derivative of piperidine. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.
Result of Action
As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.
Biochemical Analysis
Biochemical Properties
4-(Piperidin-2-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The compound’s interaction with NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the effects of reduced NAD levels on cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of NAD biosynthesis affects the energy metabolism of cells, leading to altered cellular functions. Additionally, changes in gene expression due to reduced NAD levels can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound binds to the active site of NAmPRTase, preventing the enzyme from catalyzing the conversion of nicotinamide to NAD . This inhibition leads to a decrease in NAD levels, which in turn affects various cellular processes. The compound may also influence gene expression by modulating transcription factors that are sensitive to NAD levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NAD biosynthesis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which catalyzes the conversion of nicotinamide to NAD . By inhibiting this enzyme, the compound disrupts the NAD salvage pathway, leading to decreased NAD levels. This disruption can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-yl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
1. Chemistry:
- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently employed in various chemical reactions due to its functional groups.
- Reagent : It acts as a reagent in synthetic pathways, facilitating the formation of other chemical entities.
2. Biology:
- Enzyme Inhibition : Research indicates that 4-(Piperidin-2-yl)butanoic acid hydrochloride can inhibit specific enzymes, modulating biochemical pathways crucial for cellular processes.
- Neuropharmacology : The compound has been studied for its potential effects on neurotransmission, showing promise in enhancing cognitive functions and memory retention in animal models.
3. Medicine:
- Therapeutic Potential : Ongoing research is exploring its role in drug development, particularly targeting neurological disorders. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
- Clinical Studies : Case studies have demonstrated its efficacy in improving cognitive functions in rodent models, indicating its potential for therapeutic use.
Neuropharmacological Studies
In a study examining the effects of various pyridine derivatives on cognitive functions, this compound was shown to significantly improve memory retention in rodent models. The mechanism behind these effects was linked to its modulation of nAChRs, which are critical for synaptic plasticity and memory formation.
Receptor Binding Studies
Binding affinity studies revealed that this compound exhibits a high affinity for both nAChRs and NMDA receptors. This selectivity profile suggests its potential as a therapeutic agent for neurodegenerative diseases, minimizing side effects typically associated with broader-spectrum neuropharmacological agents.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A similar compound with a different piperidine substitution pattern
4-(Dimethylamino)butyric acid hydrochloride: Another derivative with a dimethylamino group instead of a piperidine ring
Uniqueness
4-(Piperidin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit NAD biosynthesis makes it particularly valuable in scientific research and potential medical applications .
Biological Activity
4-(Piperidin-2-yl)butanoic acid hydrochloride is an organic compound with significant potential in the pharmaceutical field. Its structure, characterized by a piperidine ring linked to a butanoic acid moiety, contributes to its unique biological activities. This article delves into the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.70 g/mol
- Form : Hydrochloride salt, enhancing water solubility
The compound's piperidine structure is crucial for its biological interactions, particularly with GABA receptors, which are vital in neuronal signaling.
GABA Receptor Interaction
Research indicates that this compound may act as a neuromodulator by influencing gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in regulating neuronal excitability and are implicated in various neurological disorders. Preliminary studies suggest that this compound may enhance GABAergic signaling, potentially leading to anxiolytic and anticonvulsant effects.
Analgesic and Anti-inflammatory Properties
In addition to its effects on GABA receptors, this compound has been studied for its analgesic and anti-inflammatory properties. These effects are believed to stem from its ability to modulate pain pathways and inflammatory responses, making it a candidate for further investigation in pain management therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of structurally similar compounds, highlighting their unique features and potential biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Piperidin-1-yl)butanoic acid | C9H18ClNO2 | Different piperidine substitution pattern |
4-(Piperidin-4-yl)butanoic acid | C9H17NO2 | Variation in piperidine ring position |
N-Methylpiperidine butyric acid | C9H17NO | Methyl substitution on the nitrogen atom |
These compounds share a common butanoic acid structure linked to a piperidine ring but exhibit different pharmacological profiles due to variations in their substitution patterns.
Study on Neuromodulatory Effects
A study investigated the effects of this compound on GABA receptor activity in vitro. The results indicated a significant increase in GABA-mediated inhibitory postsynaptic currents, suggesting enhanced GABAergic transmission. This finding supports the compound's potential as an anxiolytic agent.
Anti-inflammatory Activity Assessment
Another research effort evaluated the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in paw swelling, indicating that this compound effectively mitigates inflammation. This study positions the compound as a promising candidate for developing anti-inflammatory medications.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. By modulating GABA receptor activity, it influences inhibitory signaling pathways within the central nervous system. Additionally, its anti-inflammatory effects may involve inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.
Properties
IUPAC Name |
4-piperidin-2-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDJYFOMIEMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497266 | |
Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-69-9 | |
Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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